
2,7-Nonadiyne, 1,9-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Nonadiyne, 1,9-dibromo- is an organic compound with the molecular formula C₉H₁₀Br₂ It is a derivative of 2,7-nonadiyne, where bromine atoms are attached to the first and ninth carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Nonadiyne, 1,9-dibromo- typically involves the bromination of 2,7-nonadiyne. The reaction can be carried out using bromine (Br₂) in an inert solvent such as carbon tetrachloride (CCl₄) under controlled conditions. The reaction proceeds via the addition of bromine across the triple bonds of 2,7-nonadiyne, resulting in the formation of the dibromo derivative.
Industrial Production Methods
While specific industrial production methods for 2,7-Nonadiyne, 1,9-dibromo- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Nonadiyne, 1,9-dibromo- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form non-brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the bromine atoms.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different halogens or functional groups replacing the bromine atoms.
Reduction: Non-brominated 2,7-nonadiyne.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2,7-Nonadiyne, 1,9-dibromo- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,7-Nonadiyne, 1,9-dibromo- involves its interaction with molecular targets through its bromine atoms and triple bonds. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Nonadiyne: The parent compound without bromine atoms.
1,9-Dichloro-2,7-nonadiyne: A similar compound with chlorine atoms instead of bromine.
2,7-Decadiyne: A homologous compound with an additional carbon atom.
Uniqueness
2,7-Nonadiyne, 1,9-dibromo- is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its non-brominated and chlorinated analogs. This makes it valuable for specific applications where bromine’s reactivity is advantageous.
Eigenschaften
CAS-Nummer |
115227-67-3 |
|---|---|
Molekularformel |
C9H10Br2 |
Molekulargewicht |
277.98 g/mol |
IUPAC-Name |
1,9-dibromonona-2,7-diyne |
InChI |
InChI=1S/C9H10Br2/c10-8-6-4-2-1-3-5-7-9-11/h1-3,8-9H2 |
InChI-Schlüssel |
AMADGFSZMVRHFM-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#CCBr)CC#CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-{1-Methoxy-2-[(2-methoxyphenyl)selanyl]ethane-1,1-diyl}dibenzene](/img/structure/B14294938.png)

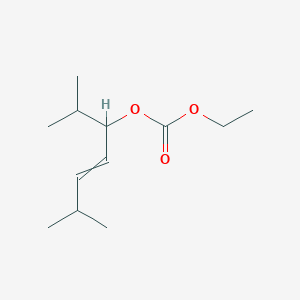

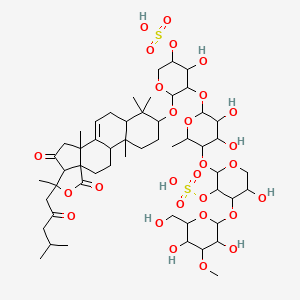

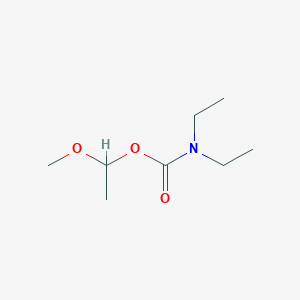

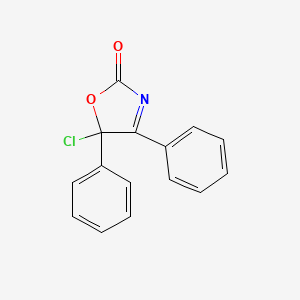
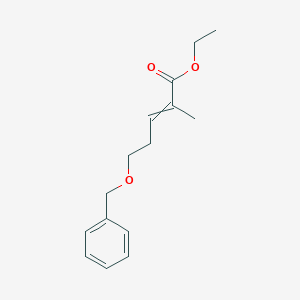

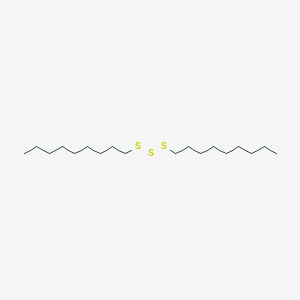
![8-Fluoro-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine](/img/structure/B14295007.png)

